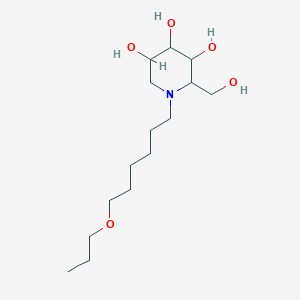

2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO5/c1-2-8-21-9-6-4-3-5-7-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYHECNPMKMYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 1-Deoxynojirimycin (DNJ)

The most direct route involves alkylation of DNJ’s secondary amine with 1-bromo-6-propoxyhexane (Figure 1). DNJ’s hydroxyl groups are retained without protection due to their lower nucleophilicity under basic conditions.

-

Reagents : DNJ hydrochloride (1 eq), 1-bromo-6-propoxyhexane (1.2 eq), K₂CO₃ (2 eq), anhydrous DMF.

-

Conditions : Stir at 80°C under nitrogen for 16–24 hours.

-

Workup : Filter, concentrate, and purify via silica gel chromatography (MeOH/CH₂Cl₂, 1:9).

Key Considerations :

Reductive Amination Approach

An alternative method employs reductive amination between DNJ and 6-propoxyhexanal, though this is less common due to competing side reactions.

-

Reagents : DNJ (1 eq), 6-propoxyhexanal (1.5 eq), NaBH₃CN (2 eq), MeOH.

-

Conditions : Stir at room temperature for 12 hours.

-

Workup : Quench with NH₄Cl, extract with EtOAc, and purify via HPLC.

Limitations : Lower yields compared to direct alkylation and challenges in controlling imine intermediate stability.

Synthesis of 1-Bromo-6-Propoxyhexane

The alkylating agent is synthesized via a two-step process from 1,6-hexanediol.

Propylation of 1,6-Hexanediol

-

Reagents : 1,6-Hexanediol (1 eq), propyl bromide (1.1 eq), NaH (2 eq), THF.

-

Conditions : Reflux for 6 hours.

-

Workup : Quench with H₂O, extract with Et₂O, and distill to isolate 6-propoxyhexan-1-ol (85% yield).

Bromination of 6-Propoxyhexan-1-ol

-

Reagents : 6-Propoxyhexan-1-ol (1 eq), PBr₃ (1.2 eq), CH₂Cl₂.

-

Conditions : Stir at 0°C for 2 hours.

-

Workup : Wash with NaHCO₃, dry, and distill to obtain 1-bromo-6-propoxyhexane (90% yield).

Protective Group Strategies

While unprotected DNJ is often used, benzyl or acetyl protection improves regioselectivity in complex setups.

Benzyl-Protected DNJ Alkylation

-

Protection : Treat DNJ with BnBr (3 eq) and NaH in THF (0°C to RT, 12 hours).

-

Alkylation : React with 1-bromo-6-propoxyhexane (1.5 eq) and K₂CO₃ in DMF (80°C, 24 hours).

-

Deprotection : Hydrogenate with Pd/C (10%) in MeOH (3 hours).

Analytical Data and Characterization

Spectral Data

-

¹H NMR (400 MHz, D₂O) : δ 3.78–3.45 (m, 6H, piperidine H), 3.40 (t, J = 6.4 Hz, 2H, OCH₂), 3.30 (m, 2H, NCH₂), 1.55–1.25 (m, 10H, hexyl chain).

-

¹³C NMR (100 MHz, D₂O) : δ 73.2 (C-2), 71.8 (C-3), 70.5 (C-4), 69.1 (C-5), 63.4 (OCH₂), 54.7 (NCH₂), 30.1–22.4 (hexyl chain).

-

HRMS (ESI+) : m/z calc. for C₁₅H₃₁NO₅ [M+H]⁺: 306.2284; found: 306.2286.

Chemical Reactions Analysis

Types of Reactions

6-Deoxy-hexose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation state at the 6-position significantly influences its physical and chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving 6-deoxy-hexose include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of 6-deoxy-hexose include various derivatives such as 6-deoxy-talose and taluronic acid. These derivatives exhibit different anomeric preferences and conformational states depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets relevant to various diseases.

Case Study: Antidiabetic Activity

Research indicates that derivatives of this compound may exhibit antidiabetic properties by mimicking the action of glucosidase inhibitors. A study demonstrated that similar piperidine derivatives effectively reduced postprandial blood glucose levels in diabetic models .

Biochemical Studies

The compound's ability to interact with specific enzymes makes it a candidate for biochemical studies focusing on enzyme inhibition and modulation.

Case Study: Enzyme Inhibition

In vitro studies have shown that compounds with similar structures can inhibit glycosidases, which are crucial in carbohydrate metabolism. This inhibition can lead to decreased absorption of glucose and is beneficial in managing diabetes .

Material Sciences

The unique chemical structure allows for the exploration of this compound in material sciences, particularly in the development of new polymers and surfactants.

Application: Polymer Synthesis

Research has explored the use of piperidine derivatives in synthesizing biodegradable polymers. The hydroxymethyl group enhances the reactivity of the compound, making it suitable for polymerization reactions .

Mechanism of Action

The mechanism of action of 6-deoxy-hexose involves its incorporation into cell surface glycans of certain Gram-negative pathogens. This incorporation can disrupt the normal function of these pathogens, making the biosynthetic pathways of 6-deoxy-hexose suitable targets for novel antibacterial interventions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol

- CAS Registry Number : 160632-05-3

- Molecular Formula: C₁₅H₃₁NO₅

- Structural Features :

Biological Relevance: This compound belongs to the deoxynojirimycin (DNJ) derivatives, which are known as α-glucosidase inhibitors.

Comparison with Structurally Similar Compounds

Miglitol (HEHMPT)

- IUPAC Name : (2R,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

- Key Structural Differences :

- Functional Implications :

- Miglitol’s shorter chain enhances water solubility but reduces lipophilicity compared to the target compound. This impacts its bioavailability and tissue distribution .

- Both compounds exhibit intramolecular hydrogen bonding, critical for maintaining conformational stability and enzyme-binding interactions .

Morpholin-4-yl Pyrimidinyl Derivative

- IUPAC Name: (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-({(4M)-4-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-nitrophenyl}amino)hexyl]piperidine-3,4,5-triol

- Key Structural Differences: Substituent at Position 1: A complex 6-aminohexyl group linked to a morpholin-4-yl pyrimidine and nitrobenzene moiety .

- Functional Implications: The bulky aromatic substituent likely enhances binding affinity to proteins, as evidenced by its inclusion in crystallographic studies of enzyme complexes .

N-7-Oxadecyldeoxynojirimycin (SP 116)

- Relation to Target Compound: This is an alternative name for the target compound, confirming its classification as a deoxynojirimycin analog .

Data Table: Structural and Electronic Comparison

Research Findings and Implications

Solubility and Bioavailability :

- The 6-propoxyhexyl chain in the target compound increases lipophilicity compared to miglitol, which may enhance membrane permeability but reduce aqueous solubility .

- Miglitol’s shorter hydroxyethyl chain balances solubility and efficacy, making it a clinically approved antidiabetic agent .

Electronic and Conformational Stability :

- Miglitol’s NBO analysis revealed strong intramolecular hydrogen bonds (O–H···O), stabilizing its active conformation . Similar interactions are expected in the target compound but modulated by the longer alkoxy chain .

Biological Activity

2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol is a synthetic compound belonging to the piperidine family. The compound's structural formula indicates the presence of multiple hydroxyl groups, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 160632-05-3

- Molecular Formula : C14H27NO4

- Molecular Weight : 271.37 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of hydroxymethyl and propoxy groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

- α-Glucosidase Inhibition : Similar compounds in the piperidine class have been shown to inhibit α-glucosidase enzymes, which play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, the compound may help regulate blood glucose levels postprandially.

- Glycemic Control : Studies indicate that piperidine derivatives can improve glycemic control in diabetic models by modulating insulin sensitivity and reducing postprandial hyperglycemia .

Biological Activity

The biological activities of this compound include:

- Antidiabetic Effects : Research has shown that similar compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is particularly beneficial for managing Type II diabetes .

- Anti-inflammatory Properties : Some studies suggest that piperidine derivatives exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers .

Case Studies

- Glycemic Control in Diabetic Models :

- Inhibition of α-Glucosidases :

Data Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 160632-05-3 |

| Molecular Formula | C14H27NO4 |

| Molecular Weight | 271.37 g/mol |

| Purity | ≥95% |

| Biological Activity | Antidiabetic, Anti-inflammatory |

Q & A

Q. What synthetic strategies are effective for preparing 2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol?

The synthesis typically involves alkylation of a deoxynojirimycin (DNJ) core with a 6-propoxyhexyl group. Key steps include:

- Hydrogenation : Catalytic hydrogenation (e.g., 10% Pd/C under 45 psi H₂) to reduce intermediates, achieving high yields (~93–96%) .

- Purification : Silica gel column chromatography (gradient elution with methanol:ethyl acetate) to isolate the target compound .

- Stereochemical Control : Confirmation of stereochemistry via optical rotation ([α]D) and NMR analysis (e.g., ¹H NMR in CD₃OD) .

Q. How is the stereochemistry of this compound validated experimentally?

- Optical Rotation : Specific rotation values (e.g., [α]D = −4° to −6° in methanol) confirm enantiopurity .

- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., chemical shifts for hydroxyl and alkyl protons) verify substituent positions and stereochemistry .

- Mass Spectrometry : High-resolution MS (e.g., MH⁺ = 360) validates molecular weight .

Q. What spectroscopic techniques are used for structural characterization?

- FTIR : Identifies hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups .

- FT-Raman : Resolves vibrational modes of the piperidine ring and alkyl chain .

- UV-Vis : Detects electronic transitions in conjugated systems (if applicable) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

- Density Functional Theory (DFT) : Simulates vibrational frequencies (FTIR/Raman) and compares them to experimental data using scaling factors (e.g., Pulay’s scaled quantum mechanical approach) .

- Natural Bond Orbital (NBO) Analysis : Explains intramolecular hydrogen bonding and stabilizes conformational isomers .

- Potential Energy Surface (PES) Scans : Maps low-energy conformers to align with observed NMR/spectroscopic results .

Q. What strategies address low yields in alkylation steps during synthesis?

- Catalyst Optimization : Test alternatives to Pd/C (e.g., Raney Ni) for improved hydrogenation efficiency .

- Solvent Screening : Evaluate polar aprotic solvents (e.g., DMF) to enhance alkylation reactivity .

- Temperature Control : Adjust reaction conditions (e.g., 50°C vs. room temperature) to minimize side reactions .

Q. How does the 6-propoxyhexyl substituent influence conformational stability compared to other alkyl chains?

- Molecular Dynamics (MD) Simulations : Compare flexibility of propoxyhexyl vs. cycloheptyloxy/fluorophenoxy chains (e.g., from derivatives in ).

- Hydrogen Bonding Analysis : Use NBO or X-ray crystallography to assess how the ether oxygen in the chain participates in stabilizing interactions .

Q. What are the challenges in biosynthetic pathway engineering for DNJ derivatives like this compound?

- Enzyme Specificity : Modify glycosidase inhibitors in microbial hosts (e.g., Streptomyces) to accept bulkier alkyl substituents .

- Precursor Availability : Optimize feeding strategies for 6-propoxyhexyl precursors in fermentation media .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for hydroxyl proton signals?

- Solvent Effects : Use deuterated methanol (CD₃OD) to reduce exchange broadening and clarify splitting patterns .

- Variable Temperature NMR : Suppress dynamic effects (e.g., hydrogen bonding equilibrium) at low temperatures .

- 2D-COSY/HSQC : Assign overlapping peaks by correlating proton-proton or proton-carbon couplings .

Q. Why might observed HOMO-LUMO gaps differ from DFT predictions?

- Basis Set Limitations : Employ higher-level basis sets (e.g., 6-311++G**) for improved accuracy .

- Solvent Corrections : Include implicit solvent models (e.g., PCM) to account for dielectric effects .

Methodological Best Practices

Q. What purification techniques maximize yield and purity for this hydrophilic compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.